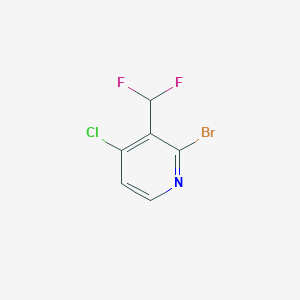

2-Bromo-4-chloro-3-(difluoromethyl)pyridine

Description

2-Bromo-4-chloro-3-(difluoromethyl)pyridine is a halogenated pyridine derivative. This compound is characterized by the presence of bromine, chlorine, and difluoromethyl groups attached to a pyridine ring. The incorporation of these functional groups imparts unique chemical properties, making it a valuable intermediate in various chemical syntheses and applications.

Propriétés

Formule moléculaire |

C6H3BrClF2N |

|---|---|

Poids moléculaire |

242.45 g/mol |

Nom IUPAC |

2-bromo-4-chloro-3-(difluoromethyl)pyridine |

InChI |

InChI=1S/C6H3BrClF2N/c7-5-4(6(9)10)3(8)1-2-11-5/h1-2,6H |

Clé InChI |

UUOJLOQBHVOFHH-UHFFFAOYSA-N |

SMILES canonique |

C1=CN=C(C(=C1Cl)C(F)F)Br |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-chloro-3-(difluoromethyl)pyridine typically involves halogenation and difluoromethylation reactionsFor instance, the reaction of 2-bromoacetic acid with 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine can yield the desired compound under specific conditions .

Industrial Production Methods

Industrial production of 2-Bromo-4-chloro-3-(difluoromethyl)pyridine often employs large-scale halogenation and difluoromethylation processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as microwave irradiation and catalytic reactions to enhance efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

2-Bromo-4-chloro-3-(difluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring or the attached functional groups.

Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols are used.

Oxidizing Agents: For oxidation reactions, agents like potassium permanganate or hydrogen peroxide are employed.

Reducing Agents: For reduction reactions, agents like sodium borohydride or lithium aluminum hydride are used.

Catalysts: Palladium catalysts are often used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Applications De Recherche Scientifique

2-Bromo-4-chloro-3-(difluoromethyl)pyridine has diverse applications in scientific research, including:

Mécanisme D'action

The mechanism of action of 2-Bromo-4-chloro-3-(difluoromethyl)pyridine involves its interaction with specific molecular targets. The presence of halogen and difluoromethyl groups enhances its binding affinity to certain enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Bromo-4-(difluoromethyl)pyridine

- 2-Chloro-3-fluoro-4-(trifluoromethyl)pyridine

- 4-Bromo-2-(difluoromethyl)pyridine

Uniqueness

2-Bromo-4-chloro-3-(difluoromethyl)pyridine is unique due to the combination of bromine, chlorine, and difluoromethyl groups on the pyridine ring. This specific arrangement imparts distinct chemical properties, such as enhanced reactivity and binding affinity, making it valuable for specialized applications .

Activité Biologique

2-Bromo-4-chloro-3-(difluoromethyl)pyridine is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its significant biological activities. This compound is characterized by the presence of bromine, chlorine, and a difluoromethyl group, which contribute to its unique chemical properties and potential therapeutic applications. The molecular formula is CHBrClFN, with a molecular weight of 242.45 g/mol.

Biological Activity Overview

Research has indicated that 2-Bromo-4-chloro-3-(difluoromethyl)pyridine exhibits notable biological activity, particularly as an inhibitor of LRRK2 kinase. This enzyme is implicated in various diseases, including cancer and neurodegenerative disorders such as Parkinson's disease. The compound's ability to interact with specific biological targets suggests its potential for therapeutic applications in these areas.

The biological activity of this compound is largely attributed to its structural features, which enhance its reactivity and binding affinity to target proteins. The difluoromethyl group, in particular, plays a critical role in modulating the electronic properties of the molecule, thereby influencing its interaction with biological systems.

Inhibition Studies

A study focusing on the inhibitory effects of 2-Bromo-4-chloro-3-(difluoromethyl)pyridine on LRRK2 kinase demonstrated significant inhibition at micromolar concentrations. This finding highlights the compound's potential as a lead compound for drug development targeting neurodegenerative diseases.

Toxicological Assessments

Toxicological evaluations have indicated that compounds with similar structures may pose risks upon inhalation. Symptoms associated with exposure include dizziness and fatigue, necessitating thorough safety evaluations during synthesis and application processes.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 2-Bromo-4-chloro-3-(difluoromethyl)pyridine, a comparison with structurally similar compounds is essential. Below is a table summarizing some notable compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Bromo-4-(difluoromethyl)pyridine | Contains bromine and difluoromethyl | Key intermediate in various chemical syntheses |

| 2-Chloro-3-fluoro-4-(trifluoromethyl)pyridine | Chlorine instead of bromine | Different reactivity patterns due to chlorine |

| 5-Amino-2-(trifluoromethyl)pyridine | Amino group addition | Potential bioactive agent with distinct properties |

| 2-Bromo-5-cyano-pyridine | Cyano group addition | Different electronic properties affecting reactivity |

| 4-Bromo-2-chloro-pyridine | Multiple halogens | Explores different halogen interactions |

Synthesis Methods

The synthesis of 2-Bromo-4-chloro-3-(difluoromethyl)pyridine typically involves halogenation and difluoromethylation reactions. Advanced techniques such as microwave irradiation and catalytic methods are often employed to optimize reaction conditions and improve efficiency.

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.